4-chloro-5-hydroxypyridine-3-carboxylic acid
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Overview
Description
4-chloro-5-hydroxypyridine-3-carboxylic acid is an organic compound with the molecular formula C6H4ClNO3 and a molecular weight of 173.56 g/mol . . This compound is a derivative of pyridine, a basic heterocyclic organic compound similar to benzene but with one nitrogen atom replacing one carbon atom in the ring.
Preparation Methods
The synthesis of 4-chloro-5-hydroxypyridine-3-carboxylic acid can be achieved through various synthetic routes. One common method involves the chlorination of 5-hydroxypyridine-3-carboxylic acid under controlled conditions . Industrial production methods typically involve large-scale chemical reactions in reactors, followed by purification processes such as crystallization or chromatography to obtain the desired purity .
Chemical Reactions Analysis
4-chloro-5-hydroxypyridine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-5-hydroxypyridine-3-carboxylic acid has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 4-chloro-5-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups in the compound can form hydrogen bonds and ionic interactions with target molecules, influencing their activity and function . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-chloro-5-hydroxypyridine-3-carboxylic acid can be compared with other pyridinecarboxylic acids, such as:
- Picolinic acid (2-pyridinecarboxylic acid)
- Nicotinic acid (3-pyridinecarboxylic acid)
- Isonicotinic acid (4-pyridinecarboxylic acid)
These compounds share a similar pyridine ring structure but differ in the position and nature of their functional groups. The presence of the chlorine and hydroxyl groups in this compound gives it unique chemical properties and reactivity compared to its analogs .
Properties
CAS No. |
958294-52-5 |
---|---|
Molecular Formula |
C6H4ClNO3 |
Molecular Weight |
173.6 |
Purity |
95 |
Origin of Product |
United States |
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